molecular formula C23H24N2O3 B2597499 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 2058740-33-1

1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2597499
CAS No.: 2058740-33-1
M. Wt: 376.456
InChI Key: XMBMOQCANMKYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core fused with a pyrrolidine-2,5-dione moiety. The naphthalen-1-yl acetyl substituent at the 8-position of the azabicyclo system introduces aromatic hydrophobicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

1-[8-(2-naphthalen-1-ylacetyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-21-10-11-22(27)25(21)19-13-17-8-9-18(14-19)24(17)23(28)12-16-6-3-5-15-4-1-2-7-20(15)16/h1-7,17-19H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBMOQCANMKYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC4=CC=CC=C43)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Pharmacological Applications

  • Mu Opioid Receptor Activity :
    • Compounds similar to 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione have been investigated for their ability to interact with mu opioid receptors. These interactions are crucial for developing analgesics that can manage pain without the severe side effects associated with traditional opioids .
  • N-acylethanolamine-Hydrolyzing Acid Amidase Inhibition :
    • Research indicates that azabicyclo compounds can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is linked to inflammation and pain management. Inhibiting this enzyme could enhance the levels of endogenous palmitoylethanolamide, providing analgesic and anti-inflammatory effects .
  • Antimicrobial Activity :
    • While not directly studied for this specific compound, related azabicyclo derivatives have shown promise in antimicrobial applications, suggesting potential for further exploration in this area .

Case Study 1: Mu Opioid Receptor Antagonists

A study on 8-azabicyclo[3.2.1]octane compounds demonstrated their effectiveness as mu opioid receptor antagonists, highlighting their potential in treating conditions associated with opioid misuse . The structural modifications of these compounds can significantly influence their binding affinity and selectivity.

Case Study 2: Anti-inflammatory Properties

Research focused on pyrazole azabicyclo[3.2.1]octane derivatives revealed their ability to inhibit NAAA with low nanomolar potency (IC50 = 0.042 μM). This suggests that similar structural frameworks may provide a basis for developing new anti-inflammatory agents .

Data Table: Comparison of Azabicyclo Compounds

Compound NameTargetIC50 (μM)Notes
ARN19689NAAA0.042High potency as NAAA inhibitor
Compound AMu Opioid ReceptorTBDPotential analgesic properties
Compound BAntimicrobialTBDEfficacy against bacterial pathogens

Mechanism of Action

The mechanism of action of 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compound e : (E)-3-(Hydroxymethylene)-6-phenylpiperazine-2,5-dione

  • Core Structure : Piperazine-2,5-dione (6-membered ring) vs. pyrrolidine-2,5-dione (5-membered ring).
  • Key Differences : The piperazine ring’s larger size and additional nitrogen may enhance hydrogen-bonding interactions compared to the pyrrolidine system.
  • Functional Impact : Piperazine derivatives are often associated with antimicrobial activity, whereas pyrrolidine-diones are more common in anticonvulsant and neuroprotective agents.

TC-1709 : 2-(3-Pyridyl)-1-azabicyclo[3.2.1]octane

  • Core Structure : Shares the 8-azabicyclo[3.2.1]octane framework but lacks the dione moiety.
  • Key Differences : The pyridyl substituent at position 3 vs. the naphthalen-1-yl acetyl group.
  • Functional Impact : Pyridyl groups enhance solubility and nicotinic acetylcholine receptor (nAChR) binding, as seen in TC-1709’s design for neurological applications. The naphthalenyl group in the target compound may improve blood-brain barrier penetration but increase hydrophobicity.

Compound : 2-(2,5-dioxopyrrolidin-1-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide

  • Core Structure : Identical bicyclo[3.2.1]octane and pyrrolidine-2,5-dione system.
  • Key Differences : Methylsulfonyl substituent at position 8 vs. naphthalen-1-yl acetyl.

Comparative Data Table

Compound Name Core Structure Substituents Pharmacological Inference Key References
Target Compound 8-azabicyclo[3.2.1]octane + pyrrolidine-2,5-dione Naphthalen-1-yl acetyl CNS modulation (hypothesized)
Compound e Piperazine-2,5-dione Hydroxymethylene, phenyl Antimicrobial (structural analogy)
TC-1709 8-azabicyclo[3.2.1]octane 3-Pyridyl nAChR agonist
Compound 8-azabicyclo[3.2.1]octane + pyrrolidine-2,5-dione 8-Methylsulfonyl Enzyme inhibition (hypothesized)

Research Findings and Implications

This is observed in TC-1709’s nAChR specificity . Pyrrolidine-2,5-dione introduces electron-deficient carbonyl groups, which may facilitate interactions with GABAergic receptors, as seen in related anticonvulsants like ethosuximide .

Role of Substituents :

  • Naphthalen-1-yl acetyl : This group’s hydrophobicity likely improves CNS penetration but may increase off-target binding risks.
  • Methylsulfonyl () : Enhances metabolic stability but reduces membrane permeability compared to the target compound .

Synthetic Challenges :

  • The steric hindrance from the bicyclo[3.2.1]octane system complicates functionalization at the 3-position, as seen in the synthesis of TC-1709 .

Biological Activity

The compound 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione , also referred to as U-49900, is a synthetic derivative of azabicyclo compounds that has garnered attention for its potential pharmacological applications. This article delves into the biological activity of U-49900, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

U-49900 features a complex bicyclic structure that includes a naphthalene moiety and a pyrrolidine dione. Its molecular formula is C20H26N2O2C_{20}H_{26}N_2O_2, with a molecular weight of approximately 342.44 g/mol.

U-49900 has been studied primarily for its interaction with the central nervous system (CNS). It acts as a selective modulator of opioid receptors, particularly targeting the kappa-opioid receptor (KOR). This selectivity is significant as KOR agonists have been associated with analgesic effects without the addictive properties typical of mu-opioid receptor agonists.

Key Findings:

  • Opioid Receptor Affinity : U-49900 exhibits high affinity for KOR, which has been linked to its analgesic properties in various animal models .
  • Behavioral Studies : In rodent models, administration of U-49900 resulted in dose-dependent analgesia, confirming its potential as an analgesic agent .
  • Neuroprotective Effects : Preliminary studies suggest that U-49900 may also confer neuroprotective effects in models of neurodegeneration, likely due to its ability to modulate neurotransmitter release and reduce neuroinflammation .

Research Studies and Case Reports

Several studies have investigated the pharmacological profile of U-49900:

Table 1: Summary of Key Studies

Study ReferenceObjectiveMethodologyKey Findings
Assess analgesic propertiesRodent pain modelsSignificant reduction in pain response at various doses
Evaluate receptor binding affinityRadiolabeled binding assaysHigh affinity for KOR with low binding to mu and delta receptors
Investigate neuroprotective effectsIn vitro neuronal culturesReduced apoptosis and inflammation markers in treated neurons

Clinical Implications

The unique properties of U-49900 suggest several potential clinical applications:

  • Pain Management : Given its efficacy in reducing pain responses in animal models, U-49900 could serve as a novel analgesic for chronic pain conditions.
  • Neurodegenerative Diseases : The compound's neuroprotective effects position it as a candidate for further research in treating disorders such as Alzheimer's disease and Parkinson's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.